Cas no 143724-69-0 (2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate)

2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate
- Kaempferol 3,4,7-triacetate
- 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-hydroxy-
- KAEMPFEROL 3,4',7-TRIACETATE
- kaempferol triacetate
- W1667
- [ "3", "7", "4'-Tri-O-acetylkaempferol" ]
- 3,7-Bis(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-hydroxy-4H-1-benzopyran-4-one
- DTXSID80659570
- [4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate
- 4H-1-Benzopyran-4-one, 3,7-bis(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-hydroxy-
- Kaempferol3,4,7-triacetate
- AKOS015999052
- CS-0024227
- HY-N3435
- 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate
- FS-10356
- 143724-69-0
- CHEMBL516683
- 3
- G90370
- DA-74705
- 4-[3,7-BIS(ACETYLOXY)-5-HYDROXY-4-OXOCHROMEN-2-YL]PHENYL ACETATE
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- MDL: MFCD20260493
- Inchi: InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3
- InChI Key: DJKUFDVJACBQPB-UHFFFAOYSA-N
- SMILES: CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C
Computed Properties
- Exact Mass: 412.07900
- Monoisotopic Mass: 412.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 748
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125A^2
- XLogP3: 2.8
Experimental Properties
- Color/Form: Powder
- Density: 1.5±0.1 g/cm3
- Boiling Point: 600.1±55.0 °C at 760 mmHg
- Flash Point: 211.8±25.0 °C
- PSA: 129.34000
- LogP: 2.94150
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5443-1 mL * 10 mM (in DMSO) |
Kaempferol 3,4',7-triacetate |
143724-69-0 | 99.03% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K85070-5mg |
Kaempferol 3,4,7-Triacetate |
143724-69-0 | 5mg |
¥4480.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5443-25 mg |
Kaempferol 3,4',7-triacetate |
143724-69-0 | 99.03% | 25mg |
¥6714.00 | 2022-04-26 | |
Chemenu | CM162804-1g |
2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate |
143724-69-0 | 95% | 1g |
$383 | 2021-06-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5443-5 mg |
Kaempferol 3,4',7-triacetate |
143724-69-0 | 99.03% | 5mg |
¥2487.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5443-5mg |
Kaempferol 3,4',7-triacetate |
143724-69-0 | 99.03% | 5mg |
¥ 3090 | 2023-09-07 | |
TargetMol Chemicals | TN5443-50mg |
Kaempferol 3,4',7-triacetate |
143724-69-0 | 99.03% | 50mg |
¥ 9730 | 2024-07-24 | |
TargetMol Chemicals | TN5443-50mg |
Kaempferol 3,4',7-triacetate |
143724-69-0 | 99.03% | 50mg |
¥ 9730 | 2024-07-20 | |
TargetMol Chemicals | TN5443-25mg |
Kaempferol 3,4',7-triacetate |
143724-69-0 | 99.03% | 25mg |
¥ 7220 | 2024-07-20 | |
TargetMol Chemicals | TN5443-1mg |
Kaempferol 3,4',7-triacetate |
143724-69-0 | 99.03% | 1mg |
¥ 1230 | 2024-07-24 |
2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Additional information on 2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate
2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate: A Comprehensive Overview
The compound with CAS No 143724-69-0, known as 2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran structure. The presence of the diacetate ester groups and the hydroxyl group at specific positions in the molecule contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of chromene derivatives in the field of pharmacology and material science. For instance, researchers have explored the antioxidant properties of this compound, which make it a promising candidate for use in food additives and cosmetic products. The diacetate ester groups are particularly effective in stabilizing the molecule against oxidative degradation, thereby enhancing its shelf life and bioavailability.
In terms of synthesis, this compound is typically derived from the reaction of chromene precursors with acetic anhydride under controlled conditions. The reaction involves the formation of ester linkages, which are critical for maintaining the structural integrity of the molecule. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, have been employed to confirm the molecular structure and purity of this compound.
The biological activity of 2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate has been a focal point of recent research efforts. Studies have demonstrated its potential as an anti-inflammatory agent, with promising results in preclinical models of inflammatory diseases. The hydroxyl group at position 5 plays a pivotal role in mediating these effects by facilitating interactions with cellular signaling pathways.
Moreover, this compound has shown potential in the field of drug delivery systems due to its ability to act as a carrier for bioactive molecules. The chromene skeleton provides a versatile platform for functionalization, enabling the attachment of various drug moieties while maintaining structural stability.
In conclusion, 2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate is a multifaceted compound with applications spanning pharmacology, material science, and food technology. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing modern science and technology.
143724-69-0 (2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate) Related Products
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